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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

propylphenoxy)azetidine

Cat. No.: B1395377 Get Quote

Disclaimer: The following ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) profile for 3-(2-Methoxy-4-propylphenoxy)azetidine is a predictive analysis based on

in silico modeling and structure-activity relationships derived from analogous compounds. No

direct experimental data for this specific molecule was found in the public domain. This

document is intended for research and informational purposes only.

Introduction
The successful development of a novel therapeutic agent hinges on a thorough understanding

of its pharmacokinetic and toxicological properties. The acronym ADMET encompasses the

critical processes that govern a drug's fate within an organism: Absorption, Distribution,

Metabolism, Excretion, and Toxicity. Early assessment of these parameters is crucial to de-risk

drug discovery projects, reduce attrition rates in clinical trials, and optimize the development of

safe and effective medicines.[1][2]

This technical guide provides a predicted ADMET profile of 3-(2-Methoxy-4-
propylphenoxy)azetidine, a novel small molecule. The predictions are derived from

computational models that leverage vast datasets of known compounds to forecast the

behavior of new chemical entities.[3][4] Furthermore, this guide outlines the standard

experimental protocols that would be employed to empirically validate these predictions.
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Physicochemical properties are fundamental to a drug's behavior and are key inputs for

ADMET prediction models. The estimated properties for 3-(2-Methoxy-4-
propylphenoxy)azetidine are summarized below.

Property Predicted Value Implication for ADMET

Molecular Weight 221.29 g/mol
Favorable for oral absorption

(Lipinski's Rule of Five).

logP (o/w) 2.8

Indicates good lipophilicity,

suggesting good membrane

permeability but potentially

higher plasma protein binding.

Topological Polar Surface Area

(TPSA)
34.1 Å²

Suggests good cell membrane

permeability and potential for

blood-brain barrier penetration.

Hydrogen Bond Donors 1

Compliant with Lipinski's Rule

of Five, favoring good

absorption.

Hydrogen Bond Acceptors 3

Compliant with Lipinski's Rule

of Five, favoring good

absorption.

pKa
Basic pKa ~8.5 (Azetidine

nitrogen)

The compound will be mostly

protonated at physiological pH,

which can influence solubility

and interactions with

transporters.

Predicted ADMET Profile
The following tables summarize the predicted ADMET characteristics of 3-(2-Methoxy-4-
propylphenoxy)azetidine.

Absorption
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Parameter Predicted Outcome Rationale / Implication

Oral Bioavailability Moderate to High

Favorable physicochemical

properties (low molecular

weight, optimal logP) suggest

good potential for oral

absorption.

Intestinal Permeability (Caco-

2)
High

Low TPSA and moderate

lipophilicity are predictive of

high passive diffusion across

the intestinal epithelium.[5]

P-glycoprotein (P-gp)

Substrate
Unlikely

The molecular structure does

not contain common P-gp

recognition motifs.

Distribution
Parameter Predicted Outcome Rationale / Implication

Plasma Protein Binding (PPB) High

The predicted logP suggests

significant binding to plasma

proteins like albumin, which

would reduce the free fraction

of the drug.

Volume of Distribution (Vd) Moderate to High

The lipophilic nature of the

compound suggests it will

distribute from the plasma into

tissues.

Blood-Brain Barrier (BBB)

Penetration
Likely

The low TPSA and molecular

weight are indicators of

potential CNS penetration.

Metabolism
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Parameter Predicted Outcome Rationale / Implication

Metabolic Stability Moderate

The methoxy and propyl

groups on the phenoxy ring

are potential sites for Phase I

metabolism by Cytochrome

P450 enzymes (e.g., O-

demethylation, hydroxylation).

The azetidine ring may also be

a site of metabolism.

Primary Metabolizing Enzymes CYP2D6, CYP3A4

These are common enzymes

involved in the metabolism of

compounds with similar

functional groups.

Potential for Drug-Drug

Interactions
Possible

Inhibition or induction of CYP

enzymes is possible and would

require experimental

verification.

Excretion
Parameter Predicted Outcome Rationale / Implication

Primary Route of Excretion Hepatic / Renal

Following metabolism to more

polar compounds, excretion is

likely to occur via both bile

(hepatic) and urine (renal).

Clearance Low to Moderate
Dependent on the rate of

metabolism.

Toxicity
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Parameter Predicted Outcome Rationale / Implication

hERG Inhibition Low Risk

The molecule does not

possess typical structural

motifs associated with hERG

channel blockers.

Cytotoxicity Low to Moderate Risk

General cytotoxicity is possible

at higher concentrations. The

azetidine moiety can, in some

contexts, be associated with

reactivity, though this is highly

dependent on the overall

molecular structure.[6]

Genotoxicity (Ames) Low Risk
No obvious structural alerts for

mutagenicity are present.

Hepatotoxicity Monitor

As the liver is a primary site of

metabolism, the potential for

metabolite-induced toxicity

should be evaluated.

Experimental Protocols
To validate the in silico predictions, a series of in vitro ADMET assays would be conducted.[5]

[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid

membrane, simulating the intestinal barrier.

Methodology:

A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an

artificial membrane.
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The test compound is dissolved in a buffer solution and added to the donor wells of the

plate.

The acceptor plate, containing buffer, is placed in contact with the donor plate,

sandwiching the artificial membrane.

The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

The concentration of the compound in both the donor and acceptor wells is quantified

using LC-MS/MS.

The permeability coefficient (Pe) is calculated based on the rate of compound appearance

in the acceptor well.

Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a drug that binds to plasma proteins.

Methodology:

An equilibrium dialysis apparatus is used, which consists of two chambers separated by a

semi-permeable membrane.

One chamber is filled with plasma (human or animal), and the other with a buffer solution.

The test compound is added to the plasma-containing chamber.

The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is

reached (typically 4-24 hours).

Samples are taken from both chambers, and the concentration of the compound is

measured by LC-MS/MS.

The percentage of bound drug is calculated from the difference in concentrations between

the two chambers.

Metabolic Stability in Liver Microsomes
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Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes.

Methodology:

The test compound is incubated with liver microsomes (human or animal) and a NADPH-

regenerating system (cofactor for CYP enzymes) in a phosphate buffer at 37°C.[8]

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify

the remaining parent compound.

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½)

and intrinsic clearance (CLint).[5]

Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a compound to cause cell death.

Methodology:

A relevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and

allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound and incubated

for a specified period (e.g., 24, 48, or 72 hours).

After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) is added to each well.

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance of the purple solution is measured using a plate reader at a wavelength of

~570 nm.

The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.
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Caption: A generalized workflow for ADMET profiling.

Experimental Workflow for Metabolic Stability
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Caption: Workflow for the in vitro metabolic stability assay.
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Caption: A simplified intrinsic apoptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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